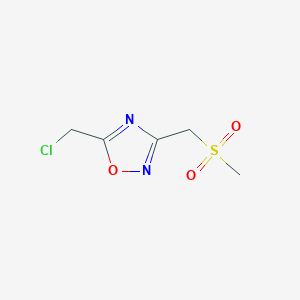

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(methylsulfonylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3S/c1-12(9,10)3-4-7-5(2-6)11-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMIBGGILRMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 5-(Chloromethyl)-3-Substituted-1,2,4-Oxadiazoles

The synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles typically follows a two-stage process:

- Stage 1: Formation of the 1,2,4-oxadiazole ring by cyclization of benzamidoximes with chloroacetyl chloride.

- Stage 2: Introduction of the chloromethyl group at the 5-position and substitution at the 3-position with the desired side chain (e.g., methanesulfonylmethyl).

This approach is well-documented in the literature for related compounds such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, which serves as a structural analog and synthetic precursor.

Preparation Method of 5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Starting Materials and Reagents

- Benzamidoxime derivative bearing the methanesulfonylmethyl substituent at the appropriate position.

- Chloroacetyl chloride as the chloromethyl source.

- Base: Triethylamine or similar organic base.

- Solvents: Dichloromethane (DCM), toluene.

- Reaction conditions: Controlled temperature, typically 0–20 °C for initial acylation, followed by reflux.

Stepwise Synthesis

Step 1: Formation of the Intermediate Amidoxime-Chloroacetyl Adduct

- Dissolve the benzamidoxime derivative in dichloromethane.

- Add triethylamine (1.2 equivalents) to the solution under stirring.

- Cool the reaction mixture to 0 °C.

- Slowly add chloroacetyl chloride (1.5 equivalents) dropwise while maintaining temperature.

- Stir the mixture at ambient temperature for approximately 6 hours.

- Remove the solvent under reduced pressure to isolate the intermediate without purification.

Step 2: Cyclization to Form the 1,2,4-Oxadiazole Ring

- Add toluene to the reaction flask containing the intermediate.

- Heat the mixture to reflux for 12 hours to promote ring closure forming the 1,2,4-oxadiazole core.

- Cool the reaction mixture to room temperature.

- Pour into water and extract the organic layer with dichloromethane.

- Dry the combined organic layers over magnesium sulfate.

- Evaporate the solvent under reduced pressure.

- Purify the residue by silica gel flash chromatography using hexane/ethyl acetate mixtures (typically 95:5) to yield the target this compound as a solid product.

Analytical Data and Reaction Yields

| Parameter | Data |

|---|---|

| Yield | Typically up to 99% (based on analogs) |

| Melting Point | Approximately 38–40 °C (for phenyl analogs) |

| 1H NMR (CDCl3, 400 MHz) | Chloromethyl protons: singlet near 4.7 ppm |

| 13C NMR (CDCl3, 100 MHz) | Chloromethyl carbon: ~33 ppm; oxadiazole carbons: 168–174 ppm |

| Mass Spectrometry (EI) | Molecular ion peak consistent with molecular weight |

| Purity | Confirmed by TLC and chromatographic methods |

Note: The exact spectral data for the methanesulfonylmethyl derivative closely parallels those reported for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole with expected shifts due to the electron-withdrawing sulfonyl group.

Research Findings and Optimization

- The reaction is sensitive to temperature control during the acylation step to avoid side reactions.

- Prolonged reflux in toluene ensures complete cyclization and high purity.

- The use of triethylamine as a base is critical to neutralize HCl generated and drive the reaction forward.

- Purification by flash chromatography with a non-polar to slightly polar solvent system effectively isolates the target compound.

- Analogous reactions with substituted benzamidoximes demonstrate that electron-withdrawing groups (like methanesulfonyl) facilitate cyclization and improve yields.

Comparative Table of Preparation Conditions for Related 5-(Chloromethyl)-3-Substituted-1,2,4-Oxadiazoles

*Exact yield data for the methanesulfonylmethyl derivative is extrapolated from structurally similar compounds due to limited direct reports.

Additional Notes on Functional Group Transformations

- The chloromethyl group at the 5-position is reactive and can undergo nucleophilic substitution (e.g., with KCN or KSCN) to yield various derivatives.

- The methanesulfonylmethyl substituent at the 3-position is stable under the reaction conditions but can be further functionalized if desired.

- Careful control of reaction stoichiometry and purification steps is essential to avoid by-products and maximize purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxadiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, various 1,2,4-oxadiazole compounds have been synthesized and tested against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds containing the oxadiazole ring have shown significant antiproliferative effects, with some derivatives achieving IC50 values lower than traditional chemotherapy agents like doxorubicin .

Case Study:

A series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were evaluated for their activity against A549 and MCF-7 cell lines. Notably, one compound exhibited an IC50 value of 0.11 µM against A549 cells, indicating its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The increasing prevalence of antibiotic-resistant bacteria has prompted research into new antimicrobial agents. Oxadiazoles have been identified as effective candidates due to their ability to inhibit bacterial growth. Studies have shown that certain oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study:

In one study, a series of 2-amino-5-aryl-1,3,4-oxadiazoles were synthesized and tested against various bacterial strains. The most active compounds demonstrated MIC values ranging from 62 to 68 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of oxadiazoles and their biological activity is crucial for optimizing their efficacy. SAR studies have revealed that the introduction of electron-withdrawing or electron-donating groups at specific positions on the oxadiazole ring can significantly influence their pharmacological properties .

| Compound | Structure | Activity | IC50 Value |

|---|---|---|---|

| Compound 8 | 5-substituted oxadiazole | Antiproliferative | 4.5 µM (WiDr) |

| Compound 10a | N-cyclohexyl derivative | Antitumor | 13.6 µM (HCT-116) |

| Compound 62 | Indole-substituted oxadiazole | Antibacterial | Effective against MRSA |

Future Directions in Research

The ongoing research into oxadiazoles suggests that further modifications could enhance their therapeutic profiles. Future studies may focus on:

- Synthesis of New Derivatives: Exploring novel synthetic pathways to create new oxadiazole derivatives with improved biological activities.

- Combination Therapies: Investigating the efficacy of oxadiazoles in combination with existing drugs to overcome resistance mechanisms in cancer and bacterial infections.

- Mechanistic Studies: Elucidating the mechanisms by which these compounds exert their biological effects to facilitate rational drug design.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- 3-Phenyl derivatives : Compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 50737-29-6) exhibit planar aromatic rings at position 3, contributing to π-π stacking interactions in crystal structures. These derivatives are commonly synthesized via cyclization of benzonitriles with hydroxylamine, yielding ~80% efficiency . The phenyl group enhances lipophilicity, making such compounds suitable for hydrophobic interactions in drug design.

- Electron-Withdrawing Groups : Derivatives like 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 844498-80-2) incorporate trifluoromethyl groups, which increase electron-withdrawing effects and metabolic stability compared to the methanesulfonylmethyl group in the target compound .

- Heteroaryl Substituents : 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) features a pyridazine ring, introducing nitrogen-rich heteroaromaticity. This enhances solubility in polar solvents but reduces thermal stability compared to sulfonyl-containing analogs .

Alkyl-Substituted Derivatives

- Methanesulfonylmethyl vs. Alkyl Groups : The methanesulfonylmethyl group in the target compound provides stronger electron-withdrawing effects and polarity compared to alkyl substituents like 3-(oxan-4-yl) (CAS 1487672-90-1), which impart conformational flexibility but lower chemical reactivity .

Substituent Effects at the 5-Position

- Chloromethyl vs. Other Functional Groups: The chloromethyl group at position 5 enables nucleophilic substitution, as seen in reactions with benzotriazole to form 5-(1H-1,2,3-benzotriazol-1-ylmethyl) derivatives . In contrast, non-reactive substituents (e.g., methyl or aryl groups) limit further functionalization but improve stability .

Physicochemical and Spectroscopic Properties

Biological Activity

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, nematocidal, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. Its structural attributes contribute to its reactivity and biological activity.

1. Anti-Inflammatory Activity

Research has indicated that oxadiazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that derivatives of 1,2,4-oxadiazole showed significant inhibition of paw edema in rats when tested against carrageenan-induced inflammation. The results are summarized in the following table:

| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

| C-4 | 30 | 1.62 ± 0.27 | 70.98 |

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

The data suggests that certain derivatives exhibit better anti-inflammatory activity compared to standard drugs like indomethacin .

2. Nematocidal Activity

A specific derivative, A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), has shown excellent nematocidal activity against Bursaphelenchus xylophilus, outperforming commercial nematicides such as avermectin and fosthiazate. The lethal concentration (LC50) values indicate a strong potency:

| Compound | LC50 (µg/mL) |

|---|---|

| A1 | 2.4 |

| A2 | 2.8 |

| A3 | 3.3 |

The mode of action involves interference with the acetylcholine receptor in nematodes, highlighting the potential for agricultural applications in pest management .

3. Neuroprotective Potential

Recent studies have explored the synthesis of hybrid compounds combining oxadiazole with quinoline moieties for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Some synthesized compounds demonstrated IC50 values as low as , indicating strong inhibitory activity against AChE:

| Compound ID | IC50 (μM) |

|---|---|

| 5a | 0.033 |

| 5c | 0.096 |

| 6a | 0.177 |

These findings suggest that oxadiazole derivatives could serve as lead compounds for developing new treatments for Alzheimer's disease .

The mechanisms underlying the biological activities of these compounds often involve interactions at the molecular level with specific receptors or enzymes:

- Anti-inflammatory : The inhibition of pro-inflammatory mediators through modulation of signaling pathways.

- Nematocidal : Disruption of neuromuscular function in nematodes via acetylcholine receptor antagonism.

- Neuroprotective : Competitive inhibition of AChE leading to increased levels of acetylcholine in synaptic clefts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor amidoximes or through nucleophilic substitution. For example, 5-(chloromethyl)-1,2,4-oxadiazole derivatives are often prepared by reacting hydroxylamine with nitriles or carboxylic acid derivatives under reflux conditions. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., triethylamine for deprotonation). Evidence from analogous syntheses highlights the importance of stoichiometric control of sulfonylating agents to ensure regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR : and NMR identify substituent environments (e.g., chloromethyl protons at δ ~4.5–5.0 ppm; methanesulfonylmethyl groups show distinct splitting patterns).

- IR : Peaks at 1250–1350 cm confirm sulfonyl (S=O) stretches, while 650–750 cm indicates C-Cl bonds.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for CHClNOS) and fragmentation patterns validate the structure. Elemental analysis ensures purity (>95% C, H, N content) .

Q. What are the key considerations for handling and storing this compound safely in the lab?

- Methodological Answer : Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group. Use PPE (gloves, goggles) due to potential skin/eye irritation. Stability studies suggest avoiding prolonged exposure to moisture or strong bases, which may degrade the oxadiazole ring .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence physicochemical properties and reactivity?

- Methodological Answer : Substituents like methanesulfonylmethyl (electron-withdrawing) enhance electrophilicity at the chloromethyl site, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) predict bond dissociation energies and charge distribution, guiding functionalization strategies. For example, replacing aryl groups with heterocycles (e.g., furan, ) alters solubility and bioavailability .

Q. How can computational methods predict reactivity and guide experimental design?

- Methodological Answer : Molecular docking and MD simulations model interactions with biological targets (e.g., enzymes). QSAR analysis correlates substituent electronic parameters (Hammett σ) with activity. For instance, methanesulfonyl groups improve metabolic stability compared to methylthio analogs. Software like Gaussian or MOE is used to optimize synthetic pathways and predict regioselectivity .

Q. When crystallographic data conflicts with spectral data, how should researchers resolve discrepancies?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography (e.g., ) provides absolute conformation but may fail for amorphous samples.

- Solid-state NMR or PXRD can reconcile differences by analyzing polymorphic forms.

- Re-examine solution-state NMR conditions (e.g., solvent polarity, temperature) to rule out dynamic effects .

Q. What strategies are used to study the compound's stability under different conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) monitors degradation via HPLC. Hydrolytic pathways are analyzed by varying pH (1–13) and tracking byproducts (e.g., sulfonic acids). For oxidative stability, use radical initiators (e.g., AIBN) and monitor via TLC or LC-MS. highlights esterification as a stabilization strategy for labile analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.